molecular formula C8H12N2 B156887 2-(Methylaminomethyl)aniline CAS No. 1904-69-4

2-(Methylaminomethyl)aniline

Cat. No.: B156887
CAS No.: 1904-69-4
M. Wt: 136.19 g/mol
InChI Key: KNHJWNJISZHGDV-UHFFFAOYSA-N
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Description

2-(Methylaminomethyl)aniline is an organic compound with the molecular formula C8H12N2 It is a derivative of aniline, where the amino group is substituted with a methylaminomethyl group

Scientific Research Applications

2-(Methylaminomethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

It is known that anilines and their derivatives, such as 2-(methylaminomethyl)aniline, are often involved in various chemical reactions, including methylation .

Mode of Action

The mode of action of this compound involves its interaction with other compounds in a chemical reaction. For instance, it has been reported that anilines can undergo methylation, a process catalyzed by cyclometalated ruthenium complexes . This process involves the transfer of a methyl group from a methylating agent to the aniline, resulting in the formation of N-methylanilines .

Biochemical Pathways

The methylation of anilines is a crucial process in organic synthesis, particularly in the synthesis of bioactive compounds in the pharmaceutical industry . Therefore, it can be inferred that this compound, through its involvement in methylation reactions, could potentially influence biochemical pathways related to the synthesis and metabolism of various bioactive compounds.

Pharmacokinetics

The physicochemical properties of the compound, such as its boiling point (114-118 °c) and density (1021±006 g/cm3), have been reported . These properties can influence the compound’s bioavailability and pharmacokinetic behavior.

Safety and Hazards

The safety and hazards of 2-(Methylaminomethyl)aniline are indicated by the GHS07 and GHS05 symbols. The hazard statements include H302-H314-H335, which indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions in the research and development of anilines, including 2-(Methylaminomethyl)aniline, involve finding versatile ways to make anilines from abundant chemicals . There is also interest in developing new reactions that can fundamentally alter the idea of what can be used as a building block in the synthesis of anilines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylaminomethyl)aniline typically involves the methylation of aniline derivatives. One efficient method is the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes. This process proceeds under mild conditions (60°C) using sodium hydroxide as a base . The reaction mechanism involves the dehydrogenation of methanol to form a reactive aldehyde intermediate, which then undergoes further reactions to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of catalytic methylation and the use of transition metal catalysts can be scaled up for industrial applications. The choice of catalyst, reaction conditions, and purification methods would be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylaminomethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to more reduced forms, such as amines.

    Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Comparison with Similar Compounds

    Aniline: The parent compound, aniline, lacks the methylaminomethyl substitution.

    N-Methylaniline: Similar in structure but with a methyl group directly attached to the nitrogen atom.

    2-Aminobenzylamine: Another derivative of aniline with an aminomethyl group at the ortho position.

Uniqueness: 2-(Methylaminomethyl)aniline is unique due to the presence of the methylaminomethyl group, which imparts distinct chemical reactivity and potential applications. This substitution enhances its nucleophilicity and ability to participate in various organic reactions, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

2-(methylaminomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHJWNJISZHGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473381
Record name 2-(methylaminomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1904-69-4
Record name 2-(methylaminomethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(methylamino)methyl]aniline
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